molecular formula C19H20Cl3N5OS B14148718 N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide CAS No. 1164464-63-4

N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide

Cat. No.: B14148718
CAS No.: 1164464-63-4
M. Wt: 472.8 g/mol
InChI Key: ULTCHVCSGSYBFV-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trichloroethyl group, a phenylazo group, and a thioureido group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,2,2-trichloroethylamine with 4-phenylazoaniline to form an intermediate, which is then reacted with thiourea and butyryl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s purity and consistency, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the cleavage of specific bonds and formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used.

Scientific Research Applications

N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide involves its interaction with specific molecular targets and pathways. The compound’s trichloroethyl group and phenylazo group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-F-N-(2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl)-acetamide
  • N-(2,2,2-Trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl)-butyramide
  • 3-Phenyl-N-(2,2,2-trichloro-1-[4-phenylazo-phenylamino]-ethyl)-acrylamide

Uniqueness

N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide stands out due to its specific combination of functional groups, which confer unique reactivity and properties. Its trichloroethyl group, phenylazo group, and thioureido group make it particularly versatile for various chemical reactions and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and potential biological activities.

Properties

CAS No.

1164464-63-4

Molecular Formula

C19H20Cl3N5OS

Molecular Weight

472.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C19H20Cl3N5OS/c1-2-6-16(28)24-17(19(20,21)22)25-18(29)23-13-9-11-15(12-10-13)27-26-14-7-4-3-5-8-14/h3-5,7-12,17H,2,6H2,1H3,(H,24,28)(H2,23,25,29)

InChI Key

ULTCHVCSGSYBFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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